1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGVHYKWBVTHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Difunctional Precursors
- The synthesis often starts with 1,3-difunctional compounds, such as 1,3-diketones, enones, or haloacyl derivatives, which react with substituted hydrazines to form pyrazole rings through cyclization.
- The reaction conditions, choice of catalysts, and nature of hydrazine (free base vs. hydrochloride salt) critically influence regioselectivity and yield.
- For example, copper triflate combined with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate has been used as a catalyst system to promote cyclocondensation, yielding triarylpyrazoles with good efficiency (around 82% yield) without requiring additional oxidizing agents.
Regioselective Control Using Hydrazine Hydrochlorides
- The use of arylhydrazine hydrochlorides as opposed to free hydrazines can direct the formation of specific regioisomers.
- In particular, arylhydrazine hydrochlorides favor the formation of 1,3-substituted pyrazoles, while free hydrazines tend to yield 1,5-substituted isomers.
- This selectivity was demonstrated in the preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, where the hydrochloride salt led to 1,3-regioisomers in yields ranging from 37% to 97%.
Specific Preparation Method for this compound
Starting Materials and Reaction Scheme
- The synthesis typically involves the reaction of a 3-(chloromethyl)phenyl-substituted hydrazine or hydrazine hydrochloride with an appropriate 1,3-difunctional compound such as a haloacyl or enone derivative.
- The cyclization forms the pyrazole ring, with the chloromethyl group positioned on the phenyl ring at the meta position relative to the pyrazole nitrogen.
Reaction Conditions and Catalysts
- The reaction is carried out under moderate temperatures (20–150 °C), often in alcoholic solvents such as methanol or ethanol.
- Vigorous stirring and reflux conditions for extended periods (e.g., 16 hours) are common to ensure complete cyclization.
- Acidic conditions may be applied post-cyclization to facilitate formation of the hydrochloride salt and improve product stability and isolation.
- The process avoids the need for low temperatures or harsh reagents, which simplifies scale-up and improves reproducibility.
Regioselectivity and Yield Optimization
- The key to obtaining the desired this compound with high regioselectivity lies in:
- Using hydrazine hydrochloride salts rather than free hydrazines.
- Employing 1,3-difunctional compounds with appropriate substituents to direct cyclization.
- Controlling reaction temperature and solvent to favor the 1,3-substitution pattern.
- The regioselectivity is verified by nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXR) analysis to confirm the substitution pattern on the pyrazole ring.
Comparative Data Table of Preparation Parameters
Research Findings and Practical Considerations
- The regioselective synthesis of this compound is achievable with high efficiency by employing hydrazine hydrochlorides and suitable 1,3-difunctional precursors.
- The methodology avoids harsh conditions and toxic reagents, making it practical for laboratory and industrial synthesis.
- Analytical techniques such as NMR and SCXR are essential for confirming the structure and purity of the synthesized compound.
- The hydrochloride salt form improves compound handling, storage stability, and potential biological activity assays.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different pyrazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Various substituted pyrazoles.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison with six structurally related compounds, emphasizing molecular features, synthesis, and functional differences.
Table 1: Key Properties of 1-[3-(Chloromethyl)phenyl]-1H-pyrazole Hydrochloride and Analogs
Structural and Functional Differences
Substituent Position and Reactivity
- Chloromethyl Position : The target compound’s 3-(chloromethyl)phenyl group differs from the 4-substituted analog (C₁₀H₁₀Cl₂N₂, ). The 3-position may confer steric hindrance, affecting binding in biological systems compared to the 4-position.
- Pyrazole Substitution : Compounds like [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (C₁₀H₁₁Cl₂N₃) feature an additional amine group, enhancing solubility and enabling hydrogen bonding in drug-receptor interactions .
Physicochemical Properties
- Melting Point and Solubility : Data gaps exist for the target compound, but analogs like 3-(chloromethyl)-1-methyl-1H-pyrazole (C₅H₇ClN₂) have melting points ~75–76°C, suggesting similar thermal stability for the target .
- Hydrogen Bonding : The hydroxyl group in 1-(4-chlorophenyl)-1H-pyrazol-3-ol (C₉H₇ClN₂O) enables stronger intermolecular interactions than the target’s chloromethyl group, impacting crystallinity .
Biological Activity
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : Pyrazole ring
- Substituents : Chloromethyl group attached to a phenyl ring
This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases and receptors involved in cell signaling pathways.
Targeted Pathways
- Fibroblast Growth Factor Receptor (FGFR) : Similar compounds have shown inhibitory effects on FGFRs, which are crucial in regulating cell proliferation and differentiation.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Docking studies suggest that pyrazole derivatives can inhibit VEGFR-2, impacting angiogenesis and tumor growth .
Biological Activity
The compound has demonstrated several biological activities:
- Antiproliferative Activity : Studies have shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activities, although further studies are required to establish efficacy.
In Vitro Studies
A series of experiments were conducted to evaluate the antiproliferative effects of this compound on different cancer cell lines:
These results indicate that the compound effectively inhibits cell growth at micromolar concentrations.
In Vivo Studies
In vivo studies using the chorioallantoic membrane (CAM) model have demonstrated that pyrazole derivatives exhibit significant antiangiogenic effects, which could be beneficial in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Chloromethyl Substitution : Enhances reactivity and potential interactions with biological targets.
- Aldehyde Group : May facilitate further functionalization leading to more potent derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a catalyst under reflux conditions (e.g., 120°C in anhydrous solvents like acetonitrile) . Yield optimization requires controlling stoichiometric ratios (e.g., excess POCl₃ to drive cyclization) and inert atmospheres to prevent hydrolysis of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitoring by TLC and adjusting reaction time (typically 6–12 hours) can mitigate side-product formation .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and pyrazole protons (δ ~6.5–8.5 ppm) .
- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~229) and detects degradation products .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides. Kinetic studies (e.g., in DMF at 25–60°C) can quantify reactivity. For example, reaction with piperidine in THF at 40°C yields 1-[3-(piperidinomethyl)phenyl]-1H-pyrazole. Monitor progress via IR spectroscopy (disappearance of C-Cl stretch at ~650 cm⁻¹) .
Q. What computational strategies can predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states in substitution reactions or binding affinities to enzymes (e.g., cytochrome P450) .
- Molecular Dynamics : Simulate solvation effects in aqueous/DMSO environments to predict solubility or aggregation tendencies .
- Docking Studies : AutoDock Vina to assess interactions with biological targets (e.g., kinase inhibitors) .
Q. How can contradictory spectroscopic data in literature be resolved for this compound?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize the compound under standardized conditions (e.g., anhydrous POCl₃, controlled humidity) .
- Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts .
- Collaborative Studies : Share samples with independent labs to verify spectral assignments and purity thresholds .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | POCl₃ (1.5 equiv) | |
| Temperature | 120°C | |
| Solvent | Anhydrous acetonitrile | |
| Reaction Time | 8 hours | |
| Purification Method | Ethanol/water (3:1) |
Table 2 : Computational Tools for Reactivity Prediction
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | Transition state modeling | |
| AutoDock Vina | Protein-ligand docking | |
| GROMACS | Solvation dynamics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
